Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate
Description
Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a methyl carboxylate group at position 6 and a sulfanyl-linked 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at position 2. This structure combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (sulfanyl) groups, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3S/c1-24-15(23)8-2-3-11-12(4-8)25-13(22-11)7-26-14-10(17)5-9(6-21-14)16(18,19)20/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHEEVKHAWTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.
Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a thiolation reaction, where a thiol reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the benzoxazole and pyridine derivatives under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing benzoxazole derivatives exhibit significant anticancer properties. A study submitted compounds similar to methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate to the National Cancer Institute (NCI) for evaluation against various cancer cell lines. Results demonstrated promising activity against specific cancer types, suggesting potential for further development as anticancer agents .
Antimicrobial Properties : The trifluoromethyl group in the compound enhances its biological activity. Studies have shown that similar compounds exhibit antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics or antifungal agents .
Agrochemicals
The compound's unique structure allows it to function as a potential pesticide or herbicide. The incorporation of a trifluoromethyl group has been linked to enhanced biological activity in agrochemical applications. Research has focused on its efficacy in controlling specific pests and diseases in crops, showing reduced toxicity to beneficial organisms while effectively targeting harmful species .
Materials Science
Polymer Chemistry : this compound can be utilized in synthesizing advanced materials. Its ability to form stable bonds with polymers makes it suitable for creating high-performance coatings and adhesives that require durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| NCI Evaluation of Anticancer Compounds | Anticancer Activity | Demonstrated significant activity against specific cancer cell lines, warranting further investigation into its mechanism of action. |
| Antimicrobial Properties Study | Antimicrobial Activity | Exhibited broad-spectrum antimicrobial effects, suggesting potential as a new antibiotic candidate. |
| Agrochemical Application Research | Pesticide Development | Showed effectiveness in pest control with minimal impact on non-target species, indicating potential for safe agricultural use. |
Mechanism of Action
The mechanism of action of Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and chloro groups can enhance binding affinity and specificity, while the sulfanyl group may participate in redox reactions or form covalent bonds with target proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison with Sulfonylurea Herbicides
Implications :
- The benzoxazole core may enhance metabolic stability compared to triazine-based sulfonylureas.
Pyridine- and Pyrazole-Containing Analogues ()
describes N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide , which shares chloro-pyridyl and trifluoromethyl groups with the target compound. Key distinctions include:
- Core Structure : Pyrazole vs. benzoxazole.
- Functional Groups : A carboxamide group in the pyrazole derivative vs. a carboxylate ester in the target compound.
Table 2: Comparison with Pyrazole Derivatives
Implications :
- The benzoxazole core may confer greater π-π stacking interactions in biological targets compared to pyrazole.
- The methyl carboxylate group in the target compound could enhance solubility relative to carboxamide-containing analogs .
Chloro-Trifluoromethylpyridinyl Derivatives ()
The compound 337920-10-2 (3-amino-3-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinyl]-2-propenenitrile) shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety with the target compound. Differences include:
- Functional Groups : A propenenitrile hydrazine group vs. benzoxazole-carboxylate.
Key Observation : The chloro-trifluoromethylpyridinyl group is a recurring motif in agrochemicals, likely due to its ability to resist metabolic degradation and enhance lipophilicity .
Biological Activity
Methyl 2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole-6-carboxylate, with the CAS number 852952-21-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a benzoxazole moiety and a pyridine ring, both of which are known for their diverse biological activities.
Anticancer Activity
Research has shown that compounds containing benzoxazole and pyridine derivatives exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that related compounds had IC50 values ranging from 2.38 to 49.85 µM against different cancer cell lines, suggesting that modifications in the structure can enhance or reduce potency against specific targets .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.25 | Hep-2 |
| Compound B | 17.82 | P815 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve the induction of apoptosis in cancer cells. Similar compounds have been shown to increase early and late apoptotic cell populations when treated with varying concentrations .
Antimicrobial Activity
In addition to anticancer properties, certain benzoxazole derivatives have demonstrated antimicrobial activity. Compounds with similar structural features have been evaluated for their effectiveness against bacterial strains, indicating a potential for application in treating infections .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer activity of various benzoxazole derivatives, including those similar to this compound). The results showed significant inhibition of cell growth in multiple cancer cell lines with varying degrees of potency depending on the specific structural modifications made to the compounds .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of related compounds indicated promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzoxazole structure could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
